Scaffold-Level Differentiation: 7-Azaspiro[3.5]nonane Core Exhibits Superior FAAH Inhibitory Potency Compared to Alternative Spirocyclic Cores
The 7-azaspiro[3.5]nonane scaffold, the core of the target compound, was identified as one of only two spirocyclic cores (along with 1-oxa-8-azaspiro[4.5]decane) that exhibited FAAH kinact/Ki potency values greater than 1500 M⁻¹s⁻¹, distinguishing it from other spirocyclic cores tested in the same study [1]. This scaffold-level potency provides a quantifiable advantage for programs targeting FAAH, as it serves as a validated starting point for further optimization.
| Evidence Dimension | FAAH inhibitory potency (kinact/Ki) |
|---|---|
| Target Compound Data | >1500 M⁻¹s⁻¹ (for 7-azaspiro[3.5]nonane scaffold-derived compounds) |
| Comparator Or Baseline | Other spirocyclic cores (unspecified) with lower potency |
| Quantified Difference | >1500 M⁻¹s⁻¹ threshold achieved |
| Conditions | In vitro FAAH inhibition assay |
Why This Matters
This scaffold-level validation reduces the risk of investing synthetic effort into a core with intrinsically low target engagement potential.
- [1] Meyers MJ, et al. Discovery of novel spirocyclic inhibitors of fatty acid amide hydrolase (FAAH). Part 1: identification of 7-azaspiro[3.5]nonane and 1-oxa-8-azaspiro[4.5]decane as lead scaffolds. Bioorg Med Chem Lett. 2011;21(21):6538-44. View Source
